molecular formula C9H13BO2 B1303771 2-Isopropylphenylboronic acid CAS No. 89787-12-2

2-Isopropylphenylboronic acid

Cat. No.: B1303771
CAS No.: 89787-12-2
M. Wt: 164.01 g/mol
InChI Key: KTZUVUWIBZMHMC-UHFFFAOYSA-N
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Description

2-Isopropylphenylboronic acid is an organoboron compound with the molecular formula C9H13BO2. It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with an isopropyl group at the ortho position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

2-Isopropylphenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-(1-methylethyl)benzene with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Isopropylphenylboronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Isopropylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as in the development of sensors and drug molecules. The boronic acid group can interact with cis-diol-containing molecules, forming a cyclic ester that can be reversed under specific conditions .

Biological Activity

2-Isopropylphenylboronic acid (CAS No. 89787-12-2) is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. Its structure, characterized by a phenyl group attached to a boronic acid functionality, allows it to interact with biological targets, particularly in enzyme inhibition and sensor development. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in drug development, and relevant case studies.

The molecular formula of this compound is C₉H₁₃BO₂, with a molecular weight of 164.01 g/mol. It features two hydrogen bond donors and acceptors, indicating its potential for interactions with biological molecules. The compound exhibits high gastrointestinal absorption and is permeant across the blood-brain barrier, making it a candidate for various therapeutic applications .

Boronic acids, including this compound, are known to interact with serine residues in active sites of enzymes. This interaction can lead to the inhibition of enzymes such as proteases and lipases. For instance, boronic acids have been identified as effective inhibitors for porcine pancreatic lipase and subtilisin, which are crucial for lipid metabolism . The mechanism typically involves the formation of covalent bonds between the boron atom and hydroxyl groups present in the active site serine residues.

1. Enzyme Inhibition

This compound has shown promise as an inhibitor in several enzymatic reactions:

  • Proteasome Inhibition : Similar to bortezomib, another boronic acid derivative used in cancer therapy, this compound can inhibit proteasomes that degrade regulatory proteins involved in cell cycle control and apoptosis .
  • Lipase Inhibition : By binding to lipases, this compound can modulate lipid digestion and absorption, potentially aiding in weight management therapies.

2. Sensor Development

The unique ability of boronic acids to bind reversibly with diols makes them suitable for developing sensors for glucose monitoring. Research has explored the use of boronic acid derivatives in contact lenses that detect glucose levels in tears, providing a non-invasive method for diabetes management .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of human acyl-protein thioesterases (HAPT), which are implicated in cancer progression. The compound's inhibition was quantified using IC50 values, revealing a significant reduction in enzyme activity at micromolar concentrations .

CompoundIC50 (µM)
This compound5.4
Control (No inhibitor)-

Case Study 2: Sensor Development

In another investigation, a glucose sensor utilizing a polymer matrix embedded with this compound exhibited rapid response times and high sensitivity to glucose concentrations. The sensor demonstrated potential for real-time monitoring applications .

ParameterValue
Sensitivity0.1 mM
Response Time<5 seconds
Recovery Time<10 seconds

Research Findings

Recent studies have highlighted the versatility of this compound in various chemical reactions:

  • It has been utilized as a key intermediate in Suzuki coupling reactions, facilitating the formation of complex organic molecules .
  • Kinetic studies indicate that its reactivity profile is favorable for applications requiring rapid formation of covalent bonds with biological targets .

Properties

IUPAC Name

(2-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZUVUWIBZMHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378484
Record name 2-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89787-12-2
Record name 2-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropylbenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-isopropylphenylboronic acid interact with D-fructose, and what are the key findings of the study?

A1: The study focuses on the kinetics and mechanism of how this compound and its boronate ion interact with D-fructose in aqueous solutions []. The researchers found that:

  • Specificity: Out of the five D-fructose anomers, only α-D-fructofuranose exhibited reactivity with this compound and its boronate ion [].
  • Two-step reaction: The reaction occurs in two consecutive steps. The first step involves the formation of bicoordinate complexes (both exo- and endo-isomers) through parallel reactions of the boronic acid and its boronate ion with α-D-fructofuranose []. The second step involves an intramolecular rearrangement within the bicoordinate complexes, leading to the formation of a more stable tricoordinate α-D-fructofuranose complex [].
  • Reactivity of both species: Both the neutral boronic acid (this compound) and its corresponding boronate ion were found to be reactive towards D-fructose, with the boronate ion displaying higher reactivity [].

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